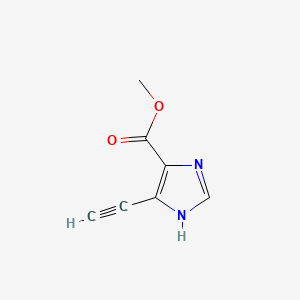

methyl 5-ethynyl-1H-imidazole-4-carboxylate

Description

Methyl 5-ethynyl-1H-imidazole-4-carboxylate is an imidazole derivative characterized by a methyl ester group at position 4 and an ethynyl (C≡CH) substituent at position 5 of the imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmaceutical and synthetic utility. The ethynyl group introduces unique reactivity, enabling applications in click chemistry and targeted drug design.

Properties

IUPAC Name |

methyl 5-ethynyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h1,4H,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYWQRMHXRHDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethynyl-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and an isocyanide.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated imidazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the imidazole with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

Oxidation: The ethynyl group can undergo oxidation to form various oxidized derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized ethynyl derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

MEIC has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that MEIC demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

Research indicates that MEIC exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis. This property makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Material Science

2.1 Synthesis of Functional Materials

MEIC is utilized in the synthesis of functionalized polymers and nanomaterials. Its ethynyl group allows for click chemistry reactions, facilitating the development of materials with tailored properties for applications in electronics and photonics. For example, polymers derived from MEIC have shown promise in organic light-emitting diodes (OLEDs) due to their excellent electronic properties .

2.2 Coatings and Adhesives

The incorporation of MEIC into coatings and adhesives has been explored to enhance their thermal stability and mechanical strength. The imidazole ring contributes to improved adhesion properties, making it suitable for industrial applications where durability is critical .

Biochemistry

3.1 Enzyme Inhibition

MEIC has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain kinases could be leveraged in drug design targeting metabolic diseases such as diabetes or obesity .

3.2 Role in Drug Delivery Systems

The compound's unique structure allows it to be used in drug delivery systems where controlled release is essential. By modifying the polymeric carriers with MEIC, researchers can achieve targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects .

Data Summary Table

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of MEIC and tested their effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

A research article in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of MEIC against resistant strains of Staphylococcus aureus. The study found that MEIC not only inhibited bacterial growth but also disrupted biofilm formation, making it a promising candidate for treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the imidazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between methyl 5-ethynyl-1H-imidazole-4-carboxylate and related imidazole derivatives:

Key Observations:

- Reactivity: The ethynyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from amino or aryl-substituted analogs .

- Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethoxy phenyl in ) reduce ring flexibility, whereas hydroxy or methyl groups (as in ) increase steric hindrance but may enhance hydrogen-bonding interactions.

Physical and Chemical Properties

Notes:

- The ethynyl group may confer air sensitivity due to alkyne oxidation tendencies.

- Hydroxy-containing analogs (e.g., ) exhibit higher solubility in polar solvents.

Biological Activity

Methyl 5-ethynyl-1H-imidazole-4-carboxylate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an imidazole ring with an ethynyl substituent, which enhances its reactivity and potential interactions with biological targets. The synthesis typically involves:

- Formation of the Imidazole Ring : Achieved through a multicomponent reaction involving an aldehyde, an amine, and an isocyanide.

- Introduction of the Ethynyl Group : Utilized via a Sonogashira coupling reaction with a terminal alkyne.

- Esterification : The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to yield the ester.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The ethynyl group allows for covalent bonding with nucleophilic residues in proteins, while the imidazole ring facilitates hydrogen bonding and π-π interactions, potentially modulating enzyme activity or receptor functions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (against E. coli) |

| Streptomycin | 28 (against E. coli) |

The data suggests that this compound's structural features contribute to its antimicrobial efficacy .

Antiviral Activity

This compound has been investigated for its antiviral properties. It acts as an inhibitor of enzymes crucial for viral replication, such as IMP dehydrogenase (IMPDH). In vitro studies have shown that compounds in this class can significantly reduce viral loads in cell cultures infected with various viruses, including dengue virus (DENV) and HIV .

Study on Antiviral Efficacy

A study evaluated the antiviral potential of this compound derivatives against DENV. The results demonstrated a reduction in viral replication by over 90% at concentrations below cytotoxic levels, indicating a favorable therapeutic index .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel derivatives from this compound. These derivatives were tested for their antibacterial and antiviral activities, revealing that modifications to the imidazole ring could enhance biological efficacy while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.